1-(Sec-butyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-(Sec-butyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. This compound features a sec-butyl group attached to the nitrogen atom and two ethoxy groups at the 6 and 7 positions of the isoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-(Sec-butyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Sec-butyl Group: The sec-butyl group can be introduced via alkylation using sec-butyl halides under basic conditions.
Ethoxylation: The ethoxy groups are introduced through nucleophilic substitution reactions using ethyl halides in the presence of a strong base.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(Sec-butyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where they can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Sec-butyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It can be used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Sec-butyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in inflammatory pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with various biological macromolecules.
Comparison with Similar Compounds
1-(Sec-butyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:
1-(Sec-butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with methoxy groups instead of ethoxy groups.
1-(Sec-butyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with hydroxy groups instead of ethoxy groups.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H27NO2 |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-butan-2-yl-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C17H27NO2/c1-5-12(4)17-14-11-16(20-7-3)15(19-6-2)10-13(14)8-9-18-17/h10-12,17-18H,5-9H2,1-4H3 |
InChI Key |
IOEDBYAFSCGWPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C2=CC(=C(C=C2CCN1)OCC)OCC |
Origin of Product |
United States |
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